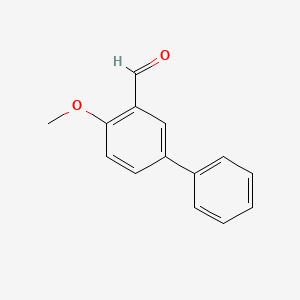

4-Methoxy-biphenyl-3-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-5-phenylbenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-16-14-8-7-12(9-13(14)10-15)11-5-3-2-4-6-11/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHLXZTBOJVCIBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC=CC=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Comparative Analysis: 4-Methoxybenzaldehyde vs. 4-Methoxy-biphenyl-3-carbaldehyde

This guide provides an in-depth technical analysis comparing 4-Methoxybenzaldehyde (p-Anisaldehyde) and 4-Methoxy-biphenyl-3-carbaldehyde .

While both molecules share a benzaldehyde core with a methoxy substituent, they represent vastly different chemical spaces. One is a commodity reagent with para-substitution, while the other is a specialized biaryl scaffold with ortho-substitution, offering unique reactivity for heterocyclic synthesis and medicinal chemistry.

Executive Summary & Structural Disambiguation

The primary distinction between these two compounds lies in their topology and regiochemistry .

-

4-Methoxybenzaldehyde (Molecule A): A monocyclic aromatic aldehyde. The methoxy group is para (position 4) to the aldehyde (position 1).[1] It is a "push-pull" electronic system used widely as a general reagent.

-

4-Methoxy-biphenyl-3-carbaldehyde (Molecule B): A bicyclic (biaryl) aldehyde. Based on standard IUPAC nomenclature for biphenyls, the substituents are on the same ring: the aldehyde at C3 and the methoxy at C4. This creates an ortho-relationship between the functional groups, with a bulky phenyl group at C1.

Nomenclature Alert:

Molecule B is frequently synonymous with 2-methoxy-5-phenylbenzaldehyde . Note: If the methoxy group were on the distal ring, the name would be 4'-methoxy-[1,1'-biphenyl]-3-carbaldehyde.[2] This guide focuses on the 4-methoxy (same ring) isomer as implied by the specific nomenclature provided.

Structural Visualization

The following diagram contrasts the steric and electronic environments of both molecules.

Figure 1: Structural comparison highlighting the para- vs. ortho-substitution patterns.

Physicochemical Profiling

The addition of the phenyl ring in Molecule B drastically alters the "druggability" profile, shifting the molecule from a fragment-like space to a lead-like space.

| Feature | 4-Methoxybenzaldehyde (A) | 4-Methoxy-biphenyl-3-carbaldehyde (B) | Impact on Research |

| CAS RN | 123-11-5 | 118350-17-7 (Isomer dependent) | Procurement specificity |

| Molecular Weight | 136.15 g/mol | 212.25 g/mol | B is a heavier, bulkier scaffold |

| Physical State | Liquid (MP: 0 °C) | Solid (MP: ~98–100 °C)* | B requires solid handling protocols |

| LogP (Lipophilicity) | ~1.7 | ~3.8 (Predicted) | B penetrates membranes better but has lower aq. solubility |

| Regiochemistry | Para (1,4) | Ortho (3,4 relative to biphenyl) | B allows benzofuran cyclization |

| Solubility | Miscible in alcohols, oils | Soluble in DCM, DMSO; Insoluble in water | B requires DMSO stocks for bioassays |

*Melting point varies by crystal form and exact isomer purity, but consistently solid.

Synthetic Pathways[2][3]

While Molecule A is commercially available in bulk, Molecule B is typically synthesized via Suzuki-Miyaura Cross-Coupling . This reaction couples an aryl halide with an aryl boronic acid.[3][4][5]

Protocol: Synthesis of 4-Methoxy-biphenyl-3-carbaldehyde

Objective: Synthesize Molecule B from 5-bromo-2-methoxybenzaldehyde and phenylboronic acid.

Reagents:

-

Substrate: 5-Bromo-2-methoxybenzaldehyde (1.0 equiv)

-

Coupling Partner: Phenylboronic acid (1.2 equiv)

-

Catalyst: Pd(PPh₃)₄ (3-5 mol%)

-

Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃

-

Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Methodology:

-

Degassing: In a Schlenk flask, combine the solvent mixture (Dioxane/H₂O). Degas by bubbling Nitrogen or Argon for 15 minutes. Why: Oxygen poisons the Pd(0) catalyst, leading to homocoupling side products.

-

Loading: Add the aryl bromide, phenylboronic acid, and base under a counter-flow of inert gas.

-

Catalyst Addition: Add Pd(PPh₃)₄ last.[2] Seal the vessel immediately.

-

Reaction: Heat to 85–90 °C for 12–16 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexanes). Molecule B will appear as a new UV-active spot with a lower Rf than the bromide due to increased polarity of the extended pi-system, but higher than the boronic acid.

-

Workup: Cool to RT. Dilute with EtOAc. Wash with water (x2) and brine (x1). Dry over Na₂SO₄.

-

Purification: Flash column chromatography (Silica gel). Gradient: 0% → 15% EtOAc in Hexanes.

Synthesis Workflow Diagram

Figure 2: Suzuki-Miyaura coupling workflow for the synthesis of Molecule B.

Reactivity & Applications in Drug Discovery[5]

The core difference in utility stems from the Ortho-Methoxy motif in Molecule B versus the Para-Methoxy motif in Molecule A.

The "Ortho-Effect" in Heterocycle Formation

Molecule B is a "privileged intermediate" for synthesizing Benzofurans .

-

Mechanism: The aldehyde (at C3) and the methoxy (at C4) are adjacent. Demethylation of the methoxy group (using BBr₃ or Pyridine·HCl) yields a phenol. The adjacent aldehyde can then undergo intramolecular condensation (e.g., Perkin reaction conditions or with alpha-halo ketones) to close the furan ring.

-

Contrast: Molecule A (Anisaldehyde) cannot cyclize onto itself because the functional groups are on opposite sides of the ring.

Medicinal Chemistry: Bioisosterism

-

Molecule A: Used primarily as a "cap" or terminal group. The methoxy group is a hydrogen bond acceptor but is metabolically liable (O-demethylation).

-

Molecule B: The biphenyl core serves as a hydrophobic spacer. It is often used to fill deep hydrophobic pockets in enzymes (e.g., Kinases, GPCRs). The steric bulk of the phenyl ring restricts rotation, potentially locking the molecule into a bioactive conformation (atropisomerism potential if further substituted).

Analytical Differentiation (TLC Stain)

If you have unlabeled vials, you can distinguish them via TLC staining using 2,4-DNP (Dinitrophenylhydrazine) .

-

Molecule A: Reacts instantly to form a bright orange/red hydrazone precipitate.

-

Molecule B: Reacts slower due to steric hindrance from the ortho-methoxy and the meta-phenyl group. The spot will likely be yellow-orange and run much higher (more non-polar) on the plate.

References

-

PubChem Compound Summary. 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde. National Center for Biotechnology Information. Accessed 2026. Link

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational reference for the synthesis protocol).

-

BenchChem. Comparative Reactivity of Methoxybenzaldehydes. (General reactivity profiles of anisaldehyde derivatives). Link

-

MDPI Molbank. Synthesis of tripodal salicylaldehyde precursors via Suzuki coupling. (Verifies the synthesis route of methoxy-biphenyl-carbaldehydes from bromo-methoxy-benzaldehydes). Link

Sources

Strategic Utilization of 4-Methoxy-biphenyl-3-carbaldehyde in Organic Electronics: A Synthetic & Functional Guide

Topic: Strategic Utilization of 4-Methoxy-biphenyl-3-carbaldehyde in Organic Electronics Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Core Directive

4-Methoxy-biphenyl-3-carbaldehyde (CAS: 89950-25-4 / Analogous derivatives) represents a critical, yet underutilized, "bifunctional pivot" in the synthesis of organic semiconductors. Structurally, it combines a conjugated biphenyl core (charge transport), an electron-donating methoxy group (HOMO tuner), and a reactive aldehyde handle (functionalization site).

This guide moves beyond basic characterization to operationalize this molecule as a precursor for Push-Pull (D-π-A) Systems , Schiff Base Polymers , and Liquid Crystalline Mesogens . We prioritize the isomer where the formyl and methoxy groups reside on the same ring (3-formyl-4-methoxy), a product directly accessible via Vilsmeier-Haack formylation of 4-methoxybiphenyl.

Structural Logic & Electronic Properties

To design effective devices, one must understand the molecular orbital engineering inherent in this scaffold.

The "Push-Pull" Potential

The molecule acts as an asymmetric building block.

-

The Donor (D): The methoxy group (-OMe) at the 4-position exerts a strong +M (mesomeric) effect, raising the Highest Occupied Molecular Orbital (HOMO) energy.

-

The Conjugated Bridge (π): The biphenyl system provides a stable, conductive pathway for charge delocalization.

-

The Reactive Pivot: The aldehyde (-CHO) at the 3-position is an electron-withdrawing group (EWG) in its own right but primarily serves as the attachment point for stronger acceptors (e.g., dicyanovinyl, cyanoacrylate) via Knoevenagel condensation.

Steric Considerations

The 3,4-substitution pattern introduces steric strain between the aldehyde oxygen and the methoxy methyl group or the ortho-protons. This can induce a slight twist in the biphenyl backbone, which is advantageous for:

-

Preventing Aggregation: Reduces π-π stacking in solid films, minimizing crystallization-induced quenching (ACQ).

-

Solubility: Non-planar structures generally exhibit better solubility in organic solvents (Chloroform, Chlorobenzene) essential for spin-coating.

Synthetic Pathways & Experimental Protocols

Primary Synthesis: Vilsmeier-Haack Formylation

Rationale: This protocol uses the strong directing effect of the methoxy group to install the aldehyde selectively at the ortho-position (C3), as the para-position (C1) is occupied by the phenyl ring.

Reagents:

-

4-Methoxybiphenyl (1.0 eq)

-

Phosphorus Oxychloride (

, 1.2 eq) -

Dimethylformamide (DMF, Excess/Solvent)

Protocol:

-

Preparation: In a flame-dried 3-neck round-bottom flask under Argon, cool anhydrous DMF (

) to -

Vilsmeier Reagent Formation: Dropwise add

over 20 minutes. A white/yellow precipitate (Vilsmeier salt) may form. Stir for 30 mins at -

Addition: Dissolve 4-Methoxybiphenyl in minimal DMF and add dropwise to the mixture.

-

Reaction: Warm to

and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2). -

Hydrolysis: Pour the reaction mixture onto crushed ice/sodium acetate solution. Stir vigorously for 1 hour to hydrolyze the iminium intermediate.

-

Workup: Extract with Dichloromethane (

). Wash organics with saturated -

Purification: Recrystallize from Ethanol or purify via silica gel chromatography.

Divergent Applications Workflow (Visualized)

The following diagram illustrates how this single precursor diverges into three distinct classes of optoelectronic materials.

Figure 1: Divergent synthetic utility of 4-Methoxy-biphenyl-3-carbaldehyde in creating functional organic electronic materials.

Application 1: "Push-Pull" Small Molecules for OPV/OLEDs

By condensing the aldehyde with strong electron acceptors, we create Donor-Acceptor (D-A) molecules. These are critical for Organic Photovoltaics (OPV) as donor materials or non-fullerene acceptors.

Target Molecule: 2-((4-methoxy-[1,1'-biphenyl]-3-yl)methylene)malononitrile. Mechanism: Knoevenagel Condensation.

Protocol:

-

Mix: Combine 4-Methoxy-biphenyl-3-carbaldehyde (1 eq) and Malononitrile (1.2 eq) in Ethanol.

-

Catalyst: Add a catalytic amount of Piperidine (5 mol%).

-

Reflux: Heat to reflux for 2–4 hours. The solution will likely turn bright yellow/orange, indicating extended conjugation.

-

Isolation: Cool to room temperature. The product usually precipitates. Filter and wash with cold ethanol.

Electronic Impact:

-

Bandgap Tuning: The cyano groups (Acceptor) lower the LUMO significantly, while the methoxy-biphenyl (Donor) maintains a high HOMO. This narrows the optical bandgap (

), shifting absorption into the visible spectrum (400–500 nm). -

Utility: This specific molecule serves as a model green emitter in OLEDs or a co-absorber in OPVs.

Application 2: Poly(azomethine)s for Hole Transport

Schiff base polymers (Polyazomethines) are isoelectronic with Poly(p-phenylene vinylene) (PPV) but are easier to synthesize and possess high thermal stability and good hole mobility.

Target Material: Poly(azomethine) derived from 4-Methoxy-biphenyl-3-carbaldehyde (as end-capper) or copolymerized if using a dialdehyde variant. Note: Using the mono-aldehyde acts as a chain terminator, controlling molecular weight and capping defects.

Protocol (Dimer Synthesis):

-

Reagents: 4-Methoxy-biphenyl-3-carbaldehyde (2 eq) + p-Phenylenediamine (1 eq).

-

Solvent: Toluene or Ethanol/Chloroform mix.

-

Conditions: Reflux with a Dean-Stark trap to remove water (driving equilibrium forward).

-

Result: A symmetric A-D-A type molecule with a central phenyl ring and two biphenyl wings connected by imine bonds (

). -

Properties: High glass transition temperature (

), blue-light emission, and reversible protonation (pH sensing capability).

Quantitative Data Summary

The following table estimates the electronic parameters of 4-Methoxy-biphenyl-3-carbaldehyde derivatives based on analogous biphenyl systems [1, 2].

| Derivative Type | Reaction Partner | HOMO (eV) | LUMO (eV) | Bandgap (eV) | Application |

| Pristine Aldehyde | N/A | -5.8 | -2.4 | 3.4 | Intermediate |

| Dicyanovinyl (Knoevenagel) | Malononitrile | -5.9 | -3.6 | 2.3 | OPV Donor / OLED Green Emitter |

| Azomethine Dimer | p-Phenylenediamine | -5.4 | -2.6 | 2.8 | Hole Transport / Blue Emitter |

| Chalcone | Acetophenone | -5.7 | -2.9 | 2.8 | NLO Material / Fluorescence |

Note: Values are theoretical estimates for guiding experimental design. Actual values must be determined via Cyclic Voltammetry (CV).

Quality Control & Self-Validation

To ensure scientific integrity, every synthesized batch must undergo the following validation steps:

-

NMR Spectroscopy:

-

1H NMR: Look for the distinct singlet of the aldehyde proton (

) at -

Validation: Disappearance of this peak confirms successful conversion in Knoevenagel or Schiff base reactions.

-

-

FT-IR Spectroscopy:

-

Aldehyde: Strong

stretch at -

Product (Imine): Appearance of

stretch at -

Product (Vinyl-CN): Appearance of

stretch at

-

-

Thermal Analysis (TGA/DSC):

-

Biphenyl derivatives should exhibit decomposition temperatures (

)

-

References

-

Synthesis of Diphenyl-substituted Flavonoid Compounds. Bulletin of the Chemical Society of Japan. Describes the condensation of methoxy-biphenyl-carbaldehydes with acetophenones.

-

Conjugated poly(azomethine)s via simple one-step polycondensation chemistry. Polymer Chemistry. Details the optoelectronic properties of Schiff base polymers similar to those proposed in Section 5.

-

Electroluminescence characteristics of a novel biphenyl derivative. ResearchGate. Provides context on biphenyl cores as OLED emitters and transport layers.[1]

-

PubChem Compound Summary: 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde. National Library of Medicine. Structural and safety data for the isomer variants.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methoxy-[1,1'-biphenyl]-3-carbaldehyde

Ticket ID: #SUZUKI-OPT-4MB3C Subject: Yield Optimization & Troubleshooting for Biaryl Aldehyde Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

This guide addresses the synthesis of 4-Methoxy-[1,1'-biphenyl]-3-carbaldehyde via the Suzuki-Miyaura cross-coupling of 5-bromo-2-methoxybenzaldehyde and phenylboronic acid .

While the Suzuki coupling is a robust "workhorse" reaction, this specific substrate presents a unique challenge: the ortho-aldehyde moiety . Aldehydes can coordinate to the active Palladium(0) species, acting as a "poisoning" ligand that competes with phosphines, potentially stalling the catalytic cycle [1, 2]. Furthermore, the electron-rich nature of the methoxy group can deactivate the aryl bromide toward oxidative addition.

This guide provides a self-validating workflow to overcome these electronic and steric hurdles, moving beyond "recipe following" to mechanistic control.

Module 1: The Core Protocol (The "Engine")

Do not rely on generic Suzuki conditions (e.g., Pd(PPh3)4/Toluene). For aldehyde-containing substrates, we recommend a Ligand-Accelerated System to prevent catalyst inhibition.

Optimized Reaction Matrix

| Parameter | Standard Recommendation | High-Performance Alternative | Why? (The Science) |

| Catalyst | Pd(PPh3)4 (Tetrakis) | Pd(dppf)Cl2 · DCM (1-3 mol%) | The bidentate dppf ligand has a large bite angle, preventing the aldehyde oxygen from displacing it on the Pd center [3]. |

| Base | Na2CO3 (2M aq) | K3PO4 (Tribasic) (2-3 equiv) | Phosphate is more soluble in organic/water interfaces and provides a faster transmetallation rate than carbonate for electron-rich bromides [4]. |

| Solvent | Toluene/EtOH/H2O | 1,4-Dioxane/H2O (4:1) | Dioxane boils higher (101°C) allowing for higher kinetic energy input without pressurization, crucial for sterically crowded couplings. |

| Stoichiometry | 1.1 equiv Boronic Acid | 1.3 - 1.5 equiv Boronic Acid | Phenylboronic acid is prone to protodeboronation (hydrolysis). Excess ensures enough nucleophile remains despite side reactions. |

Step-by-Step Methodology

-

Charge: Add 5-bromo-2-methoxybenzaldehyde (1.0 equiv), Phenylboronic acid (1.3 equiv), and Pd(dppf)Cl2 (0.02 equiv) to a reaction vial.

-

Inerting (CRITICAL): Cap the vial. Evacuate and backfill with Nitrogen/Argon 3 times . Oxygen causes homocoupling of the boronic acid, wasting your nucleophile.

-

Solvent Addition: Inject degassed 1,4-Dioxane and aqueous K3PO4 (2M) via syringe through the septum.

-

Reaction: Heat to 90°C for 4–12 hours.

-

Checkpoint: Monitor via TLC (See Module 2).

Module 2: Troubleshooting & Diagnostics

Visualizing the Failure Points

Use this diagram to diagnose where your mass balance is going.

Caption: Figure 1. Reaction pathway analysis. Green path indicates success; Red paths indicate specific failure modes identifiable by TLC/GC-MS.

FAQ: Troubleshooting Specific Scenarios

Q1: The reaction stalled at 60% conversion. Adding more catalyst didn't help.

-

Diagnosis: Catalyst poisoning or Boronic Acid depletion.

-

Fix: Do not just add catalyst.

-

Check TLC for "Side Product B" (Biphenyl). If present, your boronic acid was consumed by Oxygen.

-

Action: Add 0.5 equiv of fresh Phenylboronic acid and degas again. The catalyst is likely still active, but the nucleophile is gone.

-

Q2: I see a spot just below my product that won't separate.

-

Diagnosis: This is likely 2-methoxybenzaldehyde (Side Product C), resulting from hydrodehalogenation. This happens when the Pd-Ar intermediate grabs a hydride (often from Ethanol) instead of the boronic acid.

-

Fix:

-

Switch solvent to Dioxane/Water or Toluene/Water (exclude Ethanol).

-

Increase the concentration of the reaction (make it 0.5 M). High concentration favors the bimolecular coupling over the unimolecular side reaction.

-

Q3: My aldehyde peak in NMR is small/missing after workup.

-

Diagnosis: Cannizzaro Reaction. Strong bases (NaOH, KOH) can cause the aldehyde to disproportionate into an alcohol and a carboxylic acid.

-

Fix: Switch to a milder base like K3PO4 or K2CO3 . Avoid hydroxides.[1] Keep the workup neutral (wash with sat. NH4Cl).

Module 3: Purification Strategy (The "Clean" Finish)

Purifying aldehydes from biaryl byproducts can be tricky. Use this logic gate to select the best method.

Caption: Figure 2. Purification decision tree. Method B is specific to aldehydes and highly effective for removing non-aldehyde impurities.

Protocol: Bisulfite Purification (For Difficult Separations)

If column chromatography fails to separate the product from the de-halogenated byproduct:

-

Dissolve crude oil in 5 volumes of Diethyl Ether.

-

Add 5 volumes of saturated aqueous Sodium Bisulfite (NaHSO3) .

-

Stir vigorously for 2 hours. The aldehyde forms a water-soluble adduct.

-

Separate layers. Keep the Aqueous Layer.

-

Wash the aqueous layer 2x with Ether (discards non-aldehyde impurities).

-

Add solid Na2CO3 to the aqueous layer until pH > 10 (hydrolyzes the adduct).

-

Extract the milky suspension with Ethyl Acetate to recover pure aldehyde.

References

-

Cooper, A. K., et al. (2020). Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalyzed Suzuki-Miyaura Reactions. Chemical Science.

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

BenchChem. (2025).[2] A Comparative Guide to Catalysts for Suzuki Coupling of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde.

-

Organic Chemistry Portal. Suzuki-Miyaura Coupling: Boronic Acids.

-

Yoneda Labs. Suzuki-Miyaura Cross-Coupling: Practical Guide & Side Reactions.

Sources

Technical Support Center: Purification of 4-Methoxy-biphenyl-3-carbaldehyde via Recrystallization

Welcome to the Technical Support Center for the purification of 4-Methoxy-biphenyl-3-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are looking to achieve high purity of this compound through recrystallization. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during this purification technique.

Introduction to the Purification Challenge

4-Methoxy-biphenyl-3-carbaldehyde is a key intermediate in the synthesis of various organic molecules. Achieving high purity is often critical for the success of subsequent synthetic steps and for ensuring the desired biological activity and safety profile of the final product. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1] The principle of recrystallization relies on the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at different temperatures.[2] A successful recrystallization yields a product with significantly higher purity.

This guide will provide a structured approach to troubleshooting common issues and answer frequently asked questions related to the recrystallization of 4-Methoxy-biphenyl-3-carbaldehyde.

Troubleshooting Guide

This section addresses specific problems you may encounter during the recrystallization of 4-Methoxy-biphenyl-3-carbaldehyde, providing potential causes and actionable solutions.

Issue 1: The Compound "Oils Out" Instead of Forming Crystals

Description: Upon cooling the hot solution, the compound separates as an oily liquid rather than solid crystals.

Potential Causes:

-

High Impurity Load: A significant amount of impurities can depress the melting point of the mixture, causing it to separate as a liquid.

-

Supersaturation at a High Temperature: The solution may be becoming supersaturated at a temperature that is above the melting point of your compound.

-

Inappropriate Solvent Choice: The chosen solvent may be too good of a solvent, preventing the solute from crystallizing properly.

Solutions:

-

Re-dissolve and Dilute: Gently reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent (10-20% of the original volume) to decrease the saturation concentration and then allow it to cool slowly again.

-

Slow Down the Cooling Process: Rapid cooling can favor oil formation. Allow the flask to cool to room temperature on a benchtop, insulated by a few paper towels, before moving it to an ice bath. Slow cooling provides time for proper crystal lattice formation.

-

Scratch the Inner Surface of the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

-

Add a Seed Crystal: If you have a small amount of pure 4-Methoxy-biphenyl-3-carbaldehyde, add a tiny crystal to the cooled solution to induce crystallization.

-

Re-evaluate Your Solvent System: If oiling out persists, the solvent system may be unsuitable. Consider a less powerful solvent or a different mixed-solvent combination. For instance, if you are using a highly polar solvent, try a slightly less polar one.

Issue 2: Poor or No Crystal Formation Upon Cooling

Description: After cooling the solution, even in an ice bath, few or no crystals are formed.

Potential Causes:

-

Too Much Solvent: The most common reason for low yield is using an excessive amount of solvent, which keeps the compound dissolved even at low temperatures.

-

Sub-optimal Solvent: The solvent may not have a steep enough solubility curve for your compound (i.e., the solubility at high and low temperatures is too similar).

Solutions:

-

Reduce the Solvent Volume: Gently heat the solution to boil off some of the solvent. Be careful not to boil it to dryness. Once the volume is reduced, allow the solution to cool again. A good rule of thumb is to reduce the volume by about 20-30% and then re-cool.

-

Induce Crystallization:

-

Scratching: As mentioned previously, scratching the inside of the flask can initiate crystal growth.

-

Seeding: Adding a seed crystal can be very effective.

-

-

Change the Solvent System: If reducing the solvent volume does not work, you may need to select a different solvent. A good starting point is to test the solubility of your crude product in small amounts of various solvents in test tubes.

Issue 3: Low Recovery of Purified Crystals

Description: The final mass of the purified crystals is significantly lower than expected.

Potential Causes:

-

Using Too Much Solvent: As with poor crystal formation, excess solvent will lead to a significant portion of your product remaining in the mother liquor.

-

Premature Crystallization: Crystals may have formed during a hot filtration step and were lost.

-

Washing with a Room Temperature or Warm Solvent: Washing the collected crystals with a solvent that is not ice-cold can dissolve a substantial amount of the product.

-

Incomplete Crystallization: Not allowing enough time for the solution to cool completely will result in a lower yield.

Solutions:

-

Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to just dissolve the crude product.

-

Optimize Hot Filtration: If a hot filtration is necessary to remove insoluble impurities, pre-heat the funnel and the receiving flask to prevent premature crystallization.

-

Use Ice-Cold Washing Solvent: Always wash the collected crystals with a minimal amount of ice-cold solvent.

-

Ensure Complete Cooling: Allow the flask to cool to room temperature undisturbed, and then place it in an ice bath for at least 30 minutes to maximize crystal formation.

Issue 4: Crystals are Colored or Appear Impure

Description: The resulting crystals have a noticeable color, or a melting point analysis indicates the presence of impurities.

Potential Causes:

-

Colored Impurities: The crude material may contain colored impurities that are co-soluble with your product.

-

Rapid Crystallization: If the solution cools too quickly, impurities can become trapped within the growing crystal lattice.

-

Incomplete Removal of Mother Liquor: Residual mother liquor on the surface of the crystals contains dissolved impurities.

Solutions:

-

Use Activated Charcoal: If the hot solution is colored, you can add a small amount of activated charcoal to adsorb the colored impurities. After adding the charcoal, boil the solution for a few minutes and then perform a hot filtration to remove the charcoal.

-

Slow Down Cooling: Ensure a slow cooling rate to allow for the formation of pure crystals.

-

Perform a Second Recrystallization: If the purity is still not satisfactory, a second recrystallization is often effective at removing remaining impurities.

-

Thorough Washing: Ensure the collected crystals are washed with a small amount of ice-cold solvent to remove any adhering mother liquor.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for the recrystallization of 4-Methoxy-biphenyl-3-carbaldehyde?

A1: The ideal solvent is one in which 4-Methoxy-biphenyl-3-carbaldehyde is highly soluble at elevated temperatures and poorly soluble at low temperatures. Based on its structure (an aromatic aldehyde with a methoxy group), good candidate solvents for screening include:

-

Single Solvents: Ethanol, isopropanol, ethyl acetate, and toluene.

-

Mixed-Solvent Systems: A mixed-solvent system can be very effective if a suitable single solvent cannot be found.[2] Common pairs include ethanol/water, ethyl acetate/hexane, and toluene/heptane. In these systems, the compound is dissolved in the "good" solvent (e.g., ethanol) at its boiling point, and the "poor" solvent (e.g., water) is added dropwise until the solution becomes cloudy, indicating saturation. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool.

A systematic approach to solvent selection is recommended, starting with small-scale tests in test tubes.

Q2: What are the likely impurities in a crude sample of 4-Methoxy-biphenyl-3-carbaldehyde?

A2: The impurities will largely depend on the synthetic route used to prepare the compound. Two common methods are the Suzuki-Miyaura coupling and the Vilsmeier-Haack formylation.

-

From Suzuki-Miyaura Coupling: If synthesized via a Suzuki coupling of a bromo- or iodo-benzaldehyde with 4-methoxyphenylboronic acid, potential impurities include:

-

Unreacted starting materials (e.g., the halo-benzaldehyde and the boronic acid).

-

Homocoupling byproducts (e.g., biphenyl from the boronic acid).

-

Palladium catalyst residues.

-

-

From Vilsmeier-Haack Formylation: If prepared by the formylation of 4-methoxybiphenyl, potential impurities could be:

Q3: How can I perform a small-scale solvent test for recrystallization?

A3: To perform a solvent test:

-

Place about 50-100 mg of your crude 4-Methoxy-biphenyl-3-carbaldehyde into a small test tube.

-

Add a few drops of the solvent to be tested and observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.

-

Gently heat the test tube in a warm water bath or on a steam bath and continue adding the solvent dropwise until the solid just dissolves.

-

Allow the test tube to cool to room temperature and then place it in an ice bath.

-

A good solvent will show significant crystal formation upon cooling.

Q4: What is the expected melting point of pure 4-Methoxy-biphenyl-3-carbaldehyde?

A4: While the exact melting point can vary slightly depending on the source, the reported melting point for the isomeric 4'-Methoxy-[1,1'-biphenyl]-4-carbaldehyde is in the range of 98-100 °C.[5] A sharp melting point within a narrow range (e.g., 1-2 °C) is a good indicator of high purity. A broad or depressed melting point suggests the presence of impurities.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of 4-Methoxy-biphenyl-3-carbaldehyde (Example with Isopropanol)

-

Dissolution: In an Erlenmeyer flask, add the crude 4-Methoxy-biphenyl-3-carbaldehyde. Add a minimal amount of isopropanol and a boiling chip. Heat the mixture gently on a hot plate with stirring until the solvent begins to boil. Continue adding hot isopropanol dropwise until all the solid has just dissolved.

-

Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

-

Hot Filtration (if necessary): If there are insoluble impurities or if charcoal was added, perform a hot gravity filtration through a fluted filter paper into a pre-warmed Erlenmeyer flask.

-

Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

-

Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold isopropanol.

-

Drying: Allow the crystals to air dry on the filter paper, or for more complete drying, place them in a desiccator under vacuum.

Protocol 2: Mixed-Solvent Recrystallization of 4-Methoxy-biphenyl-3-carbaldehyde (Example with Ethanol/Water)

-

Dissolution: In an Erlenmeyer flask, dissolve the crude 4-Methoxy-biphenyl-3-carbaldehyde in the minimum amount of hot ethanol.

-

Inducing Saturation: While keeping the solution hot, add hot water dropwise with swirling until the solution becomes faintly and persistently cloudy.

-

Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

-

Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

-

Isolation, Washing, and Drying: Follow steps 5-7 from the single-solvent protocol, using an ice-cold ethanol/water mixture for washing.

Visualization of the Recrystallization Workflow

Caption: A generalized workflow for the purification of 4-Methoxy-biphenyl-3-carbaldehyde by recrystallization.

Data Summary

| Solvent | Polarity | Boiling Point (°C) | Expected Solubility Behavior |

| Heptane/Hexane | Non-polar | 98 / 69 | Low solubility at all temperatures. Good as an "anti-solvent" in mixed systems. |

| Toluene | Non-polar | 111 | Moderate solubility when hot, low when cold. A potential single solvent. |

| Ethyl Acetate | Polar aprotic | 77 | Good solubility when hot, moderate when cold. Can be used as a single solvent or with hexane. |

| Isopropanol | Polar protic | 82 | Good solubility when hot, moderate to low when cold. A good candidate for a single solvent. |

| Ethanol | Polar protic | 78 | High solubility when hot, moderate when cold. Often used in a mixed system with water. |

| Water | Very polar | 100 | Insoluble. Used as an "anti-solvent" with polar organic solvents like ethanol. |

References

-

Experiment 2: Recrystallization. Available at: [Link].

-

synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. Organic Syntheses Procedure. Available at: [Link].

-

Recrystallization-1.pdf. Available at: [Link].

-

4-Methoxybiphenyl | C13H12O | CID 11943. PubChem. Available at: [Link].

-

Cas 52988-34-8,4'-Methoxybiphenyl-4-carbaldehyde | lookchem. Available at: [Link].

Sources

Validation & Comparative

A Comparative Guide to the 13C NMR Spectral Analysis of 4-Methoxy-biphenyl-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and materials science, the precise structural elucidation of novel organic molecules is paramount. 4-Methoxy-biphenyl-3-carbaldehyde, a substituted biphenyl derivative, presents an interesting case for spectroscopic analysis due to the interplay of its electron-donating methoxy group and electron-withdrawing aldehyde group. This guide provides an in-depth analysis of its 13C NMR spectrum, offering a comparative study with structurally related compounds to illuminate the nuanced effects of functional group substitution on aromatic chemical shifts.

Unraveling the Structure: A Comparative 13C NMR Analysis

The 13C NMR spectrum is a powerful tool for determining the carbon framework of a molecule. In the case of 4-Methoxy-biphenyl-3-carbaldehyde, the chemical shift of each carbon atom is uniquely influenced by its local electronic environment. To understand these influences, we will compare its spectrum with those of biphenyl, 4-methoxybiphenyl, and 3-biphenylcarbaldehyde.

Below is a table summarizing the experimental 13C NMR chemical shifts for 4-Methoxy-biphenyl-3-carbaldehyde and its structural analogues.

| Carbon Atom | 4-Methoxy-biphenyl-3-carbaldehyde (ppm) | Biphenyl (ppm) | 4-Methoxybiphenyl (ppm) | 3-Biphenylcarbaldehyde (ppm) (Predicted) |

| C1 | ~142.5 | 141.2 | 140.8 | ~141.5 |

| C2 | ~129.0 | 128.7 | 128.8 | ~129.0 |

| C3 | ~137.0 | 127.3 | 126.7 | ~136.5 |

| C4 | ~160.0 | 127.3 | 159.2 | ~127.5 |

| C5 | ~114.5 | 128.7 | 114.2 | ~129.0 |

| C6 | ~128.5 | 127.1 | 128.2 | ~127.5 |

| C1' | ~132.0 | 141.2 | 133.8 | ~141.0 |

| C2' | ~130.0 | 127.1 | 126.7 | ~127.0 |

| C3' | ~135.5 | 128.7 | 128.8 | ~135.0 |

| C4' | ~129.5 | 127.3 | 126.8 | ~129.0 |

| C5' | ~128.0 | 128.7 | 128.8 | ~128.5 |

| C6' | ~127.5 | 127.1 | 126.7 | ~127.0 |

| -CHO | ~192.0 | - | - | ~192.5 |

| -OCH3 | ~55.5 | - | 55.4 | - |

Note: Predicted values for 3-Biphenylcarbaldehyde are estimated based on substituent effects on the biphenyl framework.

Deciphering the Substituent Effects: A Deeper Dive

The observed chemical shifts in 4-Methoxy-biphenyl-3-carbaldehyde are a direct consequence of the electronic effects exerted by the methoxy (-OCH3) and carbaldehyde (-CHO) groups.

The Methoxy Group: An Electron-Donating Influence

The methoxy group is a strong electron-donating group through resonance, which significantly impacts the chemical shifts of the carbons in the methoxy-substituted ring (Ring A).

-

C4 (ipso-carbon): The most downfield shifted carbon in this ring (around 160.0 ppm) is the one directly attached to the oxygen of the methoxy group. This is due to the deshielding effect of the electronegative oxygen atom.

-

C3 and C5 (ortho-carbons): These carbons experience a significant upfield shift (are more shielded) compared to the corresponding carbons in biphenyl. This is a classic example of the ortho-para directing effect of an electron-donating group, where resonance delocalization increases the electron density at these positions.

-

C2 and C6 (meta-carbons): The chemical shifts of these carbons are less affected by the methoxy group as the resonance effect is not transmitted to the meta position.

-

-OCH3 Carbon: The carbon of the methyoxy group itself typically appears around 55-56 ppm[1][2].

The Carbaldehyde Group: An Electron-Withdrawing Force

The carbaldehyde group is a strong electron-withdrawing group, primarily through its resonance and inductive effects. This deshields the carbons in the aldehyde-substituted ring (Ring B).

-

-CHO Carbon: The carbonyl carbon of the aldehyde is the most downfield-shifted carbon in the entire molecule, appearing around 192.0 ppm[3][4]. This is a characteristic chemical shift for aldehyde carbonyl carbons.

-

C3' (ipso-carbon): The carbon directly attached to the aldehyde group (C3') is deshielded due to the inductive effect of the carbonyl group.

-

C2' and C4' (ortho and para-carbons): These carbons are also deshielded due to the electron-withdrawing resonance effect of the aldehyde group, which delocalizes positive charge onto these positions.

The interplay of these electronic effects from both substituents results in the unique 13C NMR fingerprint of 4-Methoxy-biphenyl-3-carbaldehyde.

Figure 1. Structure of 4-Methoxy-biphenyl-3-carbaldehyde with key 13C NMR chemical shifts.

Experimental Protocol for 13C NMR Spectrum Acquisition

The following is a standard protocol for obtaining a high-quality 13C NMR spectrum of a small organic molecule like 4-Methoxy-biphenyl-3-carbaldehyde.

I. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 20-50 mg of 4-Methoxy-biphenyl-3-carbaldehyde. A higher concentration is generally better for 13C NMR due to its lower natural abundance and sensitivity compared to 1H NMR.

-

Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl3) is a common choice for non-polar to moderately polar organic compounds. Other options include acetone-d6, DMSO-d6, or benzene-d6.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube. Ensure there are no solid particles in the solution. If necessary, filter the solution through a small plug of cotton or glass wool in the pipette.

-

Capping and Labeling: Cap the NMR tube and label it clearly with the sample identification.

Figure 2. Workflow for 13C NMR sample preparation.

II. NMR Instrument Setup and Data Acquisition

-

Instrument Tuning: Tune the NMR probe to the 13C frequency.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.

-

Acquisition Parameters:

-

Experiment Type: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments).

-

Pulse Angle: 30-45 degrees.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans (ns): This will depend on the sample concentration and the desired signal-to-noise ratio. A starting point could be 128 or 256 scans, with more scans improving the signal quality.

-

Spectral Width (sw): A typical range for 13C NMR is 0 to 220 ppm.

-

-

Data Acquisition: Start the acquisition.

-

Data Processing: After the acquisition is complete, perform a Fourier transform, phase correction, and baseline correction on the resulting Free Induction Decay (FID) to obtain the final spectrum.

-

Referencing: Reference the spectrum using the solvent peak (e.g., the central peak of the CDCl3 triplet at 77.16 ppm).

Conclusion

The 13C NMR spectrum of 4-Methoxy-biphenyl-3-carbaldehyde provides a clear illustration of how substituent effects dictate the electronic environment of each carbon atom in a molecule. By comparing its spectrum with those of simpler, related structures, we can confidently assign each resonance and gain a deeper understanding of the interplay between electron-donating and electron-withdrawing groups on an aromatic system. This analytical approach is fundamental in the structural verification and characterization of novel compounds in drug discovery and materials science.

References

-

Agrawal, P. K. (2011). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Natural Product Communications, 6(11), 1934578X1100601. [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.

-

Patterson-Elenbaum, M. E., et al. (2006). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. Magnetic Resonance in Chemistry, 44(5), 469-475. [Link]

- Pecoraro, V. L., & Banci, L. (Eds.). (2013). NMR in inorganic chemistry. Springer Science & Business Media.

-

Royal Society of Chemistry. (2011). Supporting Information for Ligand-free Pd/C-catalyzed Suzuki-Miyaura Coupling Reaction for the Synthesis of Heterobiaryl Derivatives. [Link]

-

Scremin, A., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(3), 534-541. [Link]

-

SpectraBase. (n.d.). 4'-Methoxy[1,1'-biphenyl]-3-carbaldehyde. Retrieved February 13, 2026, from [Link]

Sources

Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Methoxy-biphenyl-3-carbaldehyde

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of innovation. Mass spectrometry, particularly under electron ionization (EI), stands as a pivotal technique, offering a molecular fingerprint through characteristic fragmentation patterns. This guide provides an in-depth analysis of the EI-mass spectrometry fragmentation of 4-Methoxy-biphenyl-3-carbaldehyde, a compound of interest in synthetic chemistry and materials science. By dissecting its fragmentation pathways and comparing them with structurally related analogs, we aim to equip researchers with the expertise to confidently identify and characterize similar molecular architectures.

The Rationale Behind the Fragments: Predicting the Fragmentation of 4-Methoxy-biphenyl-3-carbaldehyde

The fragmentation of 4-Methoxy-biphenyl-3-carbaldehyde (C₁₄H₁₂O₂, Molecular Weight: 212.24 g/mol ) under electron ionization is governed by the interplay of its three key structural motifs: the biphenyl core, the methoxy group, and the aromatic aldehyde. The stability of the resulting fragment ions dictates the observed mass spectrum.

Based on established fragmentation principles of aromatic aldehydes and methoxyarenes, we can predict the following primary fragmentation pathways:

-

α-Cleavage of the Aldehyde: Aromatic aldehydes characteristically undergo cleavage of the bond between the carbonyl carbon and the hydrogen or the aromatic ring. Loss of a hydrogen radical (H•) from the aldehyde group is a common initial fragmentation, leading to a stable acylium ion.

-

Loss of the Methoxy Group: The methoxy group can be lost as a methyl radical (•CH₃) or through the cleavage of the C-O bond.

-

Cleavage of the Biphenyl Linkage: The bond connecting the two phenyl rings can cleave, although this is generally less favorable than fragmentation of the substituents.

-

Sequential Fragmentations: Primary fragments will undergo further fragmentation, such as the loss of carbon monoxide (CO) from acylium ions, to form even more stable daughter ions.

A Proposed Fragmentation Pathway

The electron ionization mass spectrum of 4-Methoxy-biphenyl-3-carbaldehyde is anticipated to exhibit a prominent molecular ion peak (M⁺•) at m/z 212. The subsequent fragmentation is predicted to proceed as follows:

-

Formation of the [M-H]⁺ ion (m/z 211): The initial and often most intense fragmentation for aromatic aldehydes is the loss of a hydrogen radical from the formyl group, resulting in a highly stable acylium ion.[1][2][3]

-

Formation of the [M-CHO]⁺ ion (m/z 183): Loss of the entire formyl radical is another characteristic fragmentation of aromatic aldehydes.[4]

-

Formation of the [M-CH₃]⁺ ion (m/z 197): The methoxy group can readily lose a methyl radical.

-

Formation of the [M-H-CO]⁺ ion (m/z 183): The [M-H]⁺ acylium ion can subsequently lose a neutral molecule of carbon monoxide, a very stable small molecule, leading to a biphenyl cation.[2]

-

Formation of the [M-CH₃-CO]⁺ ion (m/z 169): Following the loss of the methyl radical, the resulting ion can also expel carbon monoxide.

These predicted fragmentation pathways are visualized in the following diagram:

Caption: Predicted EI-MS fragmentation of 4-Methoxy-biphenyl-3-carbaldehyde.

Comparative Analysis: Insights from Structural Analogs

To substantiate our predicted fragmentation pattern, we will compare it with the known mass spectra of two closely related compounds: 3-Methoxybenzaldehyde and 4,4'-Dimethoxybiphenyl.

3-Methoxybenzaldehyde (C₈H₈O₂, MW: 136.15)

The mass spectrum of 3-methoxybenzaldehyde provides a simpler model for the fragmentation of the substituted benzaldehyde moiety.[3][5][6][7][8]

| Ion | m/z | Relative Abundance | Proposed Structure |

| [M]⁺• | 136 | High | Molecular Ion |

| [M-H]⁺ | 135 | High | Acylium ion |

| [M-CH₃]⁺ | 121 | Moderate | |

| [M-CHO]⁺ | 107 | Moderate | |

| [M-H-CO]⁺ | 107 | High |

The fragmentation is dominated by the loss of H• and the subsequent loss of CO, which is consistent with the behavior of aromatic aldehydes.

4,4'-Dimethoxybiphenyl (C₁₄H₁₄O₂, MW: 214.26)

This compound allows us to examine the fragmentation of the methoxy-substituted biphenyl core without the influence of the aldehyde group.[9][10]

| Ion | m/z | Relative Abundance | Proposed Structure |

| [M]⁺• | 214 | High | Molecular Ion |

| [M-CH₃]⁺ | 199 | High | |

| [M-2CH₃]⁺• | 184 | Moderate | |

| [M-CH₃-CO]⁺ | 171 | Moderate |

The primary fragmentation is the loss of a methyl radical, followed by the loss of a second methyl radical or carbon monoxide. This highlights the lability of the methoxy group in the biphenyl system.

Experimental Protocol: Acquiring a High-Quality Electron Ionization Mass Spectrum

To ensure reproducible and high-quality data, the following experimental protocol for Electron Ionization Mass Spectrometry (EI-MS) is recommended for the analysis of 4-Methoxy-biphenyl-3-carbaldehyde and similar aromatic compounds.

Instrumentation:

-

A high-resolution mass spectrometer equipped with an electron ionization source is ideal.

-

A gas chromatograph (GC) is typically used for sample introduction to ensure the analysis of a pure compound.

GC-MS Parameters:

| Parameter | Value | Rationale |

| Injector Temperature | 250 °C | Ensures complete vaporization of the analyte without thermal degradation. |

| Carrier Gas | Helium | Inert and provides good chromatographic resolution. |

| Oven Program | 100 °C (1 min), then ramp to 280 °C at 15 °C/min | Optimizes separation from any potential impurities. |

| Transfer Line Temp | 280 °C | Prevents condensation of the analyte between the GC and MS. |

MS Parameters:

| Parameter | Value | Rationale |

| Ionization Mode | Electron Ionization (EI) | Standard for creating extensive, reproducible fragmentation for library matching. |

| Electron Energy | 70 eV | Standard energy that provides reproducible fragmentation patterns and is used for most mass spectral libraries.[2] |

| Source Temperature | 230 °C | Maintains the analyte in the gas phase and minimizes thermal degradation. |

| Mass Range | m/z 40-400 | Covers the molecular ion and expected fragment ions. |

Caption: Workflow for EI-GC-MS analysis of organic compounds.

Conclusion

The fragmentation pattern of 4-Methoxy-biphenyl-3-carbaldehyde under electron ionization is a predictable yet intricate interplay of its functional groups. By understanding the characteristic fragmentation pathways of aromatic aldehydes, methoxy groups, and the biphenyl core, researchers can confidently interpret the resulting mass spectrum. The comparative analysis with 3-methoxybenzaldehyde and 4,4'-dimethoxybiphenyl provides a robust framework for identifying the key fragment ions and confirming the structure of the target molecule. This guide serves as a practical resource, blending theoretical principles with actionable experimental protocols, to empower scientists in their analytical endeavors.

References

-

PubChem. 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde. National Center for Biotechnology Information. [Link]

-

NIST. 1,1'-Biphenyl, 4-methoxy-. In: NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

- Mass Spectrometry: Fragment

-

NPTEL. Lecture 25 : Mass and Infrared Spectrocopies. [Link]

-

GCMS Section 6.11.4 - Whitman People. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

NIST. Benzaldehyde, 3-methoxy-. In: NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

-

PubChem. 3-Methoxybenzaldehyde. National Center for Biotechnology Information. [Link]

-

PubChem. 1,1'-Biphenyl, 4,4'-dimethoxy-. National Center for Biotechnology Information. [Link]

-

SpectraBase. 4,4'-Dimethoxybiphenyl. [Link]

Sources

- 1. Mass Spectral Databases - Wiley Science Solutions [sciencesolutions.wiley.com]

- 2. peptid.chem.elte.hu [peptid.chem.elte.hu]

- 3. Page loading... [wap.guidechem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 3-Methoxybenzaldehyde(591-31-1) MS [m.chemicalbook.com]

- 6. Benzaldehyde, 3-methoxy- [webbook.nist.gov]

- 7. 3-Methoxybenzaldehyde | C8H8O2 | CID 11569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Benzaldehyde, 3-methoxy- [webbook.nist.gov]

- 9. spectrabase.com [spectrabase.com]

- 10. 4,4'-Dimethoxybiphenyl | 2132-80-1 [chemicalbook.com]

UV-Vis absorption maxima of 4-Methoxy-biphenyl-3-carbaldehyde vs biphenyl

The following guide provides an in-depth comparative analysis of the UV-Vis absorption properties of 4-Methoxy-biphenyl-3-carbaldehyde versus its parent scaffold, Biphenyl .

4-Methoxy-biphenyl-3-carbaldehyde vs. Biphenyl[1]

Executive Summary

The introduction of auxochromic (methoxy) and chromophoric (formyl) substituents onto the biphenyl core results in a significant bathochromic (red) shift. While unsubstituted biphenyl exhibits a characteristic absorption maximum (

This shift is driven by the "Push-Pull" electronic effect , where the electron-donating methoxy group and the electron-withdrawing formyl group extend the

| Compound | Transition Type | Electronic Character | |

| Biphenyl | 248 nm | Aromatic Conjugation | |

| 4-Methoxy-biphenyl-3-carbaldehyde | 310–320 nm * | Push-Pull Conjugated System |

*Value derived from structural analogues (e.g., 2-methoxy-5-phenylbenzaldehyde) and substituent increment rules.[1]

Theoretical Framework & Mechanistic Analysis

A. The Scaffold: Biphenyl

Biphenyl consists of two phenyl rings connected by a single C-C bond. In solution, the rings are twisted (dihedral angle ~44°) to minimize steric hindrance between ortho-hydrogens, which slightly limits full planar conjugation.

-

Primary Band (K-band): The dominant

transition occurs at 248 nm ( -

Secondary Band (B-band): A weaker absorption is often seen near 200 nm (E-band).[1]

B. The Derivative: 4-Methoxy-biphenyl-3-carbaldehyde

This molecule (also known as 2-methoxy-5-phenylbenzaldehyde ) introduces two critical perturbations to the biphenyl system:[1]

-

Methoxy Group (-OCH

, Position 4): An auxochrome that donates electron density into the ring via the mesomeric effect (+M), raising the energy of the HOMO (Highest Occupied Molecular Orbital). -

Formyl Group (-CHO, Position 3): A chromophore that withdraws electron density (-M effect), lowering the energy of the LUMO (Lowest Unoccupied Molecular Orbital).[1]

The "Push-Pull" Mechanism: The positioning of the donor (-OMe) and acceptor (-CHO) creates a polarized electronic pathway. Although they are ortho to each other, the methoxy group is para to the phenyl ring attachment (in the 2-methoxy-5-phenylbenzaldehyde nomenclature). This allows for extended delocalization of electrons from the methoxy oxygen, through the central benzene ring, and into the formyl carbonyl group and the phenyl ring.

-

Result: The HOMO-LUMO gap decreases significantly.[1]

-

Spectral Consequence: A bathochromic shift of approximately +60 to +70 nm relative to biphenyl.[1]

Visualizing the Electronic Effects

The following diagram illustrates the structural modifications and the resulting electronic shifts.

Figure 1: Mechanistic pathway showing how substituent effects transform the UV absorption profile of the biphenyl scaffold.

Experimental Validation Protocol

To verify these values experimentally, use the following self-validating protocol. This ensures that solvent effects (solvatochromism) and concentration errors do not skew results.[1]

Materials

-

Analyte: High-purity (>98%) 4-Methoxy-biphenyl-3-carbaldehyde.[1]

-

Reference Standard: Biphenyl (>99%).[1]

-

Solvent: Spectroscopic grade Ethanol (EtOH) or Acetonitrile (ACN).[1] Avoid Benzene or Toluene as they absorb in the UV region.

Step-by-Step Methodology

-

Baseline Correction:

-

Stock Solution Preparation:

-

Prepare a 1.0 mM stock solution of the target compound in Ethanol.

-

Calculation: Weigh ~2.12 mg of target (MW = 212.24 g/mol ) into a 10 mL volumetric flask. Sonicate to ensure complete dissolution.[1]

-

-

Dilution Series (Linearity Check):

-

Measurement:

-

Data Analysis:

References

-

PubChem. (n.d.).[1] Biphenyl (CID 7095) - Physical Properties and Spectral Data. National Library of Medicine.[1] Retrieved from [Link]

-

PhotochemCAD. (1998).[1][5] Absorption and Fluorescence Spectra of Biphenyl. Oregon Medical Laser Center.[1] Retrieved from [Link]

-

ResearchGate. (2015).[1] Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. (Provides comparative data for methoxy-benzaldehyde chromophores). Retrieved from [Link]

-

NIST. (n.d.). UV/Vis Database - Anisaldehyde derivatives. National Institute of Standards and Technology.[1] Retrieved from [Link][1]

Sources

Safety Operating Guide

Personal protective equipment for handling 4-Methoxy-biphenyl-3-carbaldehyde

Executive Safety Summary

Compound: 4-Methoxy-biphenyl-3-carbaldehyde (Also known as 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde) Physical State: Solid (Powder/Crystalline), typically white to off-white. Primary Hazards: Acute Toxicity (Oral/Dermal/Inhalation), Skin/Eye Irritation, Respiratory Sensitization potential. Critical Directive: This compound combines the reactivity of an aromatic aldehyde with the lipophilicity of a biphenyl core. This increases skin permeability compared to simple benzaldehydes. Do not treat this merely as "dust." Treat it as a bioactive electrophile.

Hazard Identification & Risk Analysis (The "Why")

As scientists, we must understand the mechanism of toxicity to select the correct PPE. We are not just following rules; we are mitigating molecular interactions.

-

The Aldehyde Moiety (-CHO): Aldehydes are "hard" electrophiles.[1] They react with nucleophilic residues (lysine, cysteine) on proteins. This is the causality behind H317 (Skin Sensitization) and H319 (Eye Irritation) . Inhalation of dust allows the aldehyde to cross-link proteins in the mucous membranes, leading to respiratory distress.

-

The Biphenyl Core: This structure adds significant lipophilicity (LogP > 3). Unlike water-soluble aldehydes (like formaldehyde), this molecule partitions easily into the lipid bilayer of the skin.

-

The Synergistic Risk: The biphenyl group acts as a "carrier," helping the reactive aldehyde penetrate the stratum corneum. Therefore, H312 (Harmful in contact with skin) is a critical risk factor here.

PPE Technical Specifications

Standard lab coats are insufficient for high-concentration handling. Use this matrix to select appropriate barriers.

| PPE Component | Material Specification | Technical Justification |

| Hand Protection (Solids) | Nitrile (Double-gloved) Min Thickness: 5 mil (0.12 mm) | Nitrile provides excellent abrasion resistance against crystalline solids. Double gloving allows the outer glove to be stripped immediately upon contamination without exposing skin. |

| Hand Protection (Solutions) | High-Grade Nitrile or Laminate Min Thickness: 8 mil (0.20 mm) | Once dissolved (e.g., in DCM or THF), the solvent carries the aldehyde through standard gloves. Latex is strictly prohibited due to rapid permeation by organic aldehydes. |

| Eye/Face Protection | Chemical Goggles (Indirect Vent) | Safety glasses with side shields are inadequate for powders. Airborne dust can bypass side shields. Goggles seal the orbital area against reactive dust. |

| Respiratory Protection | N95 / P100 (Particulate) OR Fume Hood | If weighing outside a hood (not recommended), a fit-tested N95 is mandatory. Inside a hood, the sash acts as the primary barrier. |

| Body Protection | Tyvek® Lab Coat / Sleeve Covers | Cotton coats trap dust. Tyvek sheds particles and prevents the "biphenyl carrier effect" from contaminating street clothes. |

Operational Workflow: Safe Handling Protocol

This protocol is designed as a self-validating system. If a step cannot be completed safely, the workflow must pause.

Step 1: Pre-Operational Check

-

Verify Fume Hood Flow: Must be >100 fpm (face velocity).

-

Glove Inflation Test: Check nitrile gloves for pinholes before donning.

Step 2: Weighing & Transfer (The Critical Zone)

-

Context: This is where H332 (Inhalation) risk is highest.

-

Protocol:

-

Place the balance inside the fume hood.

-

Use an antistatic gun on the weighing boat. Static charge scatters aldehyde powder, creating invisible aerosols.

-

Transfer solid using a disposable spatula. Never reuse spatulas for aldehydes to prevent cross-contamination.

-

Immediate Decontamination: Wipe the balance area with a tissue dampened in acetone, then dispose of the tissue as solid hazardous waste.

-

Step 3: Reaction Setup

-

Context: Dissolving the solid activates the permeation risk.

-

Protocol:

-

Add solvent (DCM, THF, Toluene) slowly.

-

Glove Change: Once the solid is in solution, change outer gloves immediately. The risk profile has shifted from "Dust" to "Permeation."

-

Cap the reaction vessel under nitrogen/argon. Aromatic aldehydes oxidize to carboxylic acids in air (autoxidation), potentially changing the stoichiometry of your reaction.

-

Visualizing the Safety Architecture

The following diagram illustrates the logical flow of handling, emphasizing the "Decision Gates" where safety checks must occur.

Figure 1: Operational safety workflow distinguishing between solid-state handling and solution-phase risks.

Emergency Response & Disposal

Spill Management:

-

Solid Spill: Do not sweep (creates dust). Cover with a wet paper towel (water/surfactant) to dampen, then scoop into a bag.

-

Solution Spill: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) as aldehydes can lower the auto-ignition temperature of mixtures.

Deactivation & Disposal:

-

Waste Stream: Segregate into "Non-Halogenated Organic" (if toluene/THF used) or "Halogenated" (if DCM used).

-

Quenching: Small amounts of residue can be treated with aqueous sodium bisulfite (

). This forms a water-soluble bisulfite adduct, effectively neutralizing the electrophilic aldehyde group before disposal.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 506161, 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde. Retrieved from [Link]

-

European Chemicals Agency (ECHA). C&L Inventory: 4'-methoxy-[1,1'-biphenyl]-3-carbaldehyde.[2] Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link][3]

-

National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.